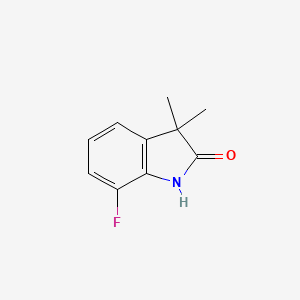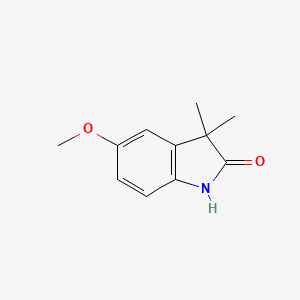
5-Methoxy-3,3-dimethylindolin-2-one
Overview
Description
5-Methoxy-3,3-dimethylindolin-2-one is an organic compound that belongs to the indolinone family. It is a potent bioactive molecule that has gained significant attention in the scientific community due to its diverse range of applications. This compound is known for its anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
1. Bioisostere in Serotonin 5-HT3 Receptor Antagonists
5-Methoxy-3,3-dimethylindolin-2-one derivatives have been identified as effective bioisosteres in the imidazole class of 5-HT3 receptor antagonists. This application is significant in the development of drugs targeting serotonin receptors, which are crucial in various neurological and psychological processes (Bermudez, King, & Sanger, 1992).
2. Alzheimer’s Disease Treatment
A study highlighted the synthesis of novel compounds for Alzheimer’s disease treatment involving reactions with 5-methoxy-3,3-dimethylindolin-2-one. These compounds, structurally similar to tacrine, a known acetylcholinesterase inhibitor, showed potential in treating Alzheimer’s due to their ability to cross the blood-brain barrier (Figueroa-Villar, 2017).
3. Drug Delivery Systems
Methoxy-modified kaolinite, incorporating 5-methoxy-3,3-dimethylindolin-2-one, has been utilized as a novel carrier for anticancer drugs like 5-fluorouracil. This application is crucial for developing controlled drug release systems, particularly for colon-specific drug delivery (Tan et al., 2017).
4. Photocleavage in Neuroactive Compounds
5-Methoxy-3,3-dimethylindolin-2-one derivatives have been studied for their role in the photocleavage of neuroactive compounds. This research is significant in understanding and developing photolabile precursors for neuroactive substances, potentially useful in neurological research and therapies (Papageorgiou & Corrie, 2000).
5. Serotonin 6 (5-HT6) Receptor Antagonist Development
The compound 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, related to 5-methoxy-3,3-dimethylindolin-2-one, has shown potential as a novel, potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist. This research is particularly relevant in the development of treatments for cognitive disorders like Alzheimer's Disease (Nirogi et al., 2017).
6. Chemical Transformations in Organic Synthesis
5-Methoxy-3,3-dimethylindolin-2-one has been involved in various chemical transformations, such as the ring transformation of quinolines to indoles, which is pivotal in organic synthesis and pharmaceutical compound development (Sugiura et al., 2002).
properties
IUPAC Name |
5-methoxy-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8-6-7(14-3)4-5-9(8)12-10(11)13/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYSBHTCJIXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440324 | |
| Record name | 5-Methoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3,3-dimethylindolin-2-one | |
CAS RN |
87234-57-9 | |
| Record name | 5-Methoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



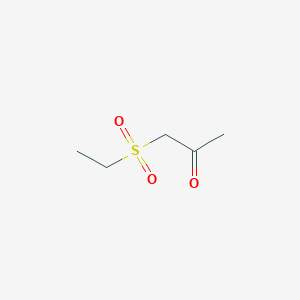


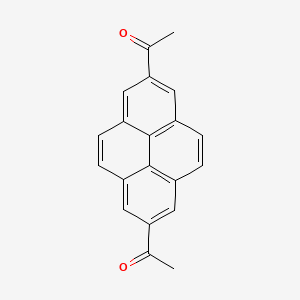
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)

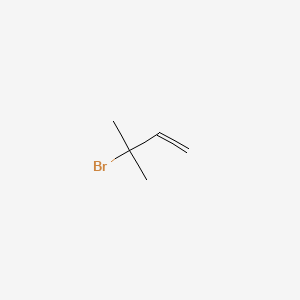
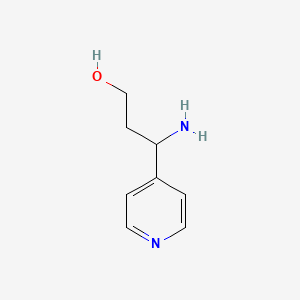

![N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide](/img/structure/B3057947.png)
![2-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]-1,2,4,5,6,7-hexahydro-3H-indazol-3-one](/img/structure/B3057949.png)
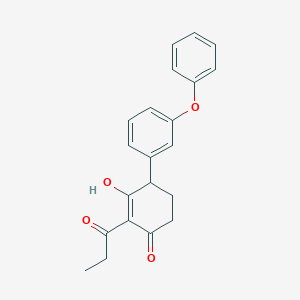
![2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B3057951.png)
